molecular formula C11H11F6N B8631511 N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine

N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine

Cat. No. B8631511
M. Wt: 271.20 g/mol
InChI Key: RFMLSTHBJJTVFD-UHFFFAOYSA-N
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Patent
US07619092B2

Procedure details

In 20 ml of methanol was dissolved 24.5 g of 3,5-bistrifluoromethylbenzaldehyde, and under ice-cooling, added thereto was 60 ml of ethylamine (a 2M tetrahydrofuran solution). Subsequently, 4.38 g of sodium borohydride was slowly added thereto, and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added distilled water and concentrated under reduced pressure. The residue was extracted with dichloromethane, and the organic layer was dried and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→chloroform:methanol=9:1), to give 6.35 g of N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine as shown in Table 135 below.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]=O.[CH2:17]([NH2:19])[CH3:18].O1CCCC1.[BH4-].[Na+]>CO>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH2:6][NH:19][CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
4.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
24.5 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
To the reaction mixture was added
DISTILLATION
Type
DISTILLATION
Details
distilled water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→chloroform:methanol=9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=C(CNCC)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.